Cas no 2172103-73-8 (2-{2-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidocyclopentyl}acetic acid)

2172103-73-8 structure
Productnaam:2-{2-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidocyclopentyl}acetic acid
2-{2-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidocyclopentyl}acetic acid Chemische en fysische eigenschappen
Naam en identificatie
-
- 2-{2-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidocyclopentyl}acetic acid
- 2172103-73-8
- 2-{2-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]cyclopentyl}acetic acid
- EN300-1525711
-
- Inchi: 1S/C28H34N2O5/c1-18(13-14-26(31)30-25-12-6-7-19(25)15-27(32)33)16-29-28(34)35-17-24-22-10-4-2-8-20(22)21-9-3-5-11-23(21)24/h2-5,8-11,18-19,24-25H,6-7,12-17H2,1H3,(H,29,34)(H,30,31)(H,32,33)
- InChI-sleutel: SDSHEWFZHINQSC-UHFFFAOYSA-N
- LACHT: OC(CC1CCCC1NC(CCC(C)CNC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)=O)=O
Berekende eigenschappen
- Exacte massa: 478.24677219g/mol
- Monoisotopische massa: 478.24677219g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 3
- Aantal waterstofbondacceptatoren: 5
- Zware atoomtelling: 35
- Aantal draaibare bindingen: 11
- Complexiteit: 721
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 3
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 4.1
- Topologisch pooloppervlak: 105Ų
2-{2-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidocyclopentyl}acetic acid Prijsmeer >>
Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1525711-1.0g |
2-{2-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]cyclopentyl}acetic acid |
2172103-73-8 | 1g |
$3368.0 | 2023-06-05 | ||
Enamine | EN300-1525711-0.05g |
2-{2-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]cyclopentyl}acetic acid |
2172103-73-8 | 0.05g |
$2829.0 | 2023-06-05 | ||
Enamine | EN300-1525711-0.1g |
2-{2-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]cyclopentyl}acetic acid |
2172103-73-8 | 0.1g |
$2963.0 | 2023-06-05 | ||
Enamine | EN300-1525711-5.0g |
2-{2-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]cyclopentyl}acetic acid |
2172103-73-8 | 5g |
$9769.0 | 2023-06-05 | ||
Enamine | EN300-1525711-2.5g |
2-{2-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]cyclopentyl}acetic acid |
2172103-73-8 | 2.5g |
$6602.0 | 2023-06-05 | ||
Enamine | EN300-1525711-2500mg |
2-{2-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]cyclopentyl}acetic acid |
2172103-73-8 | 2500mg |
$6602.0 | 2023-09-26 | ||
Enamine | EN300-1525711-1000mg |
2-{2-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]cyclopentyl}acetic acid |
2172103-73-8 | 1000mg |
$3368.0 | 2023-09-26 | ||
Enamine | EN300-1525711-500mg |
2-{2-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]cyclopentyl}acetic acid |
2172103-73-8 | 500mg |
$3233.0 | 2023-09-26 | ||
Enamine | EN300-1525711-10000mg |
2-{2-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]cyclopentyl}acetic acid |
2172103-73-8 | 10000mg |
$14487.0 | 2023-09-26 | ||
Enamine | EN300-1525711-10.0g |
2-{2-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]cyclopentyl}acetic acid |
2172103-73-8 | 10g |
$14487.0 | 2023-06-05 |
2-{2-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidocyclopentyl}acetic acid Gerelateerde literatuur
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Robin T. Macaluso,Benjamin K. Greve Dalton Trans., 2012,41, 14225-14235
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Hajra Zafar,Xinru You,Asifullah Khan,Liang Ge J. Mater. Chem. B, 2019,7, 7639-7655
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Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637
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Gyu Hyeon Shim,Thi To Nguyen Vo,Boyeon Kweon,Koung Moon Kim RSC Adv., 2021,11, 3645-3654
-
5. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
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